1-Hexadecyl-3-naphthalen-1-ylurea

Description

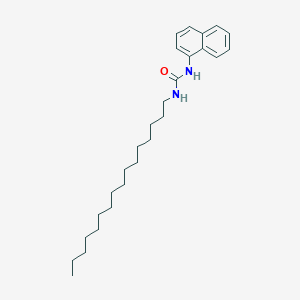

1-Hexadecyl-3-naphthalen-1-ylurea is a urea derivative comprising a naphthalen-1-yl group at the 3-position and a hexadecyl (C16) alkyl chain at the 1-position. The compound’s structure combines aromaticity from the naphthalene system and hydrophobicity from the long alkyl chain, making it suitable for applications requiring lipid membrane interactions or surfactant-like behavior. Urea derivatives are known for their hydrogen-bonding capacity, which influences solubility and molecular recognition properties. However, the hexadecyl chain significantly reduces aqueous solubility, favoring nonpolar environments .

Properties

CAS No. |

6313-98-0 |

|---|---|

Molecular Formula |

C27H42N2O |

Molecular Weight |

410.6 g/mol |

IUPAC Name |

1-hexadecyl-3-naphthalen-1-ylurea |

InChI |

InChI=1S/C27H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-28-27(30)29-26-22-18-20-24-19-15-16-21-25(24)26/h15-16,18-22H,2-14,17,23H2,1H3,(H2,28,29,30) |

InChI Key |

OJCQPYVASOUYJE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC(=O)NC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hexadecyl-3-naphthalen-1-ylurea can be synthesized through the nucleophilic addition of hexadecylamine to naphthyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of 1-hexadecyl-3-naphthalen-1-ylurea may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may also incorporate environmentally friendly practices, such as solvent recycling and waste minimization.

Chemical Reactions Analysis

Types of Reactions

1-Hexadecyl-3-naphthalen-1-ylurea can undergo various chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

Reduction: The urea group can be reduced to form corresponding amines.

Substitution: The alkyl chain can undergo substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like chlorine or bromine, and sulfonating agents like sulfur trioxide.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or sulfonated derivatives of the alkyl chain.

Scientific Research Applications

1-Hexadecyl-3-naphthalen-1-ylurea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1-hexadecyl-3-naphthalen-1-ylurea depends on its specific application. In biological systems, it may interact with cell membranes due to its amphiphilic nature, disrupting membrane integrity and leading to cell death. It may also inhibit specific enzymes or receptors, affecting cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogues in the Urea Family

a. 1-Ethyl-3-naphthalen-1-ylurea (C₁₃H₁₄N₂O)

- Structure : Replaces the hexadecyl chain with a shorter ethyl group.

- Properties : Reduced hydrophobicity (logP ~3.5 vs. ~10.1 for the hexadecyl analogue) and higher water solubility. The ethyl group offers moderate intermolecular van der Waals interactions compared to the dominant hydrophobic effects of C14.

- Applications : More suited for solutions requiring moderate polarity, such as organic solvents or emulsions .

b. 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea (C₁₈H₁₆N₂O₂)

- Structure : Substitutes the hexadecyl chain with a 2-methoxyphenyl group and shifts the naphthalene to the 2-position.

- The naphthalen-2-yl group alters π-π stacking geometry compared to the 1-isomer.

- Applications : Likely used in photodynamic therapy or as a fluorescence probe due to its extended conjugation .

c. 1-Benzoyl-3-(naphthalen-1-yl)thiourea (C₁₈H₁₄N₂OS)

- Structure : Replaces urea’s carbonyl oxygen with sulfur (thiourea) and adds a benzoyl group.

- Lower thermal stability than urea analogues due to weaker C=S bonds.

- Applications : Metal-organic frameworks (MOFs) or catalysis .

Alkyl Chain-Length Variants

a. 3-Heptyl-1H-pyrrole (C₁₁H₁₉N)

- Structure : Pyrrole ring with a heptyl chain.

- Properties : Shorter alkyl chain (C7) reduces hydrophobicity (logP ~4.2) compared to the C16 chain in 1-hexadecyl-3-naphthalen-1-ylurea.

- Applications : Intermediate in agrochemical synthesis, where moderate lipid solubility is required .

b. Hexadecane (C₁₆H₃₄)

- Structure : Pure hydrocarbon chain.

- Properties: Absence of polar groups results in extreme hydrophobicity (logP ~8.8).

- Applications: Solvent for nonpolar reactions .

Naphthalene Derivatives with Heterocyclic Modifications

a. 1-[3-(Naphthalen-1-yl)phenyl]naphthalene (C₂₆H₁₈)

- Structure : Two naphthalene units linked via a phenyl group.

- Properties : Extended conjugation enables strong fluorescence (λmax ~350 nm). Lacks the urea moiety, limiting hydrogen-bonding applications.

- Applications : Organic semiconductors or light-emitting diodes (OLEDs) .

b. 1-(9'-Anthrylmethylene)-1H-cyclopropa[b]naphthalene (C₂₈H₂₀)

- Structure : Cyclopropane-fused naphthalene with an anthracene group.

- Properties : Rigid planar structure favors crystallinity (melting point: 191–192°C). Higher thermal stability than urea derivatives due to fused aromatic systems.

- Applications : Crystal engineering or optoelectronic materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.